5-(1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

Description

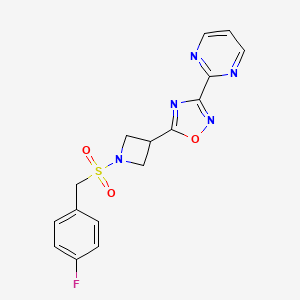

5-(1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a pyrimidin-2-yl group and at position 5 with a 1-((4-fluorobenzyl)sulfonyl)azetidin-3-yl moiety.

Properties

IUPAC Name |

5-[1-[(4-fluorophenyl)methylsulfonyl]azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O3S/c17-13-4-2-11(3-5-13)10-26(23,24)22-8-12(9-22)16-20-15(21-25-16)14-18-6-1-7-19-14/h1-7,12H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFLQYZCXUCSRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)F)C3=NC(=NO3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a complex organic compound notable for its diverse biological activities. The unique structural characteristics of this compound, including the oxadiazole and pyrimidine rings, suggest potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.

Structural Features

The compound comprises several key structural elements:

- 1,2,4-Oxadiazole Ring : Known for various biological activities such as antimicrobial and anticancer effects.

- Pyrimidine Moiety : Often associated with nucleic acid interactions and biological functions.

- Sulfonamide Group : Enhances solubility and can contribute to biological activity.

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a broad spectrum of biological activities:

Antimicrobial Activity

- Antibacterial : Studies have shown that oxadiazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli .

- Antifungal : The oxadiazole scaffold has been linked to antifungal properties as well, with compounds showing efficacy against various fungal strains .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research has indicated that oxadiazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of specific kinases involved in cell proliferation .

Anti-inflammatory and Analgesic Effects

Compounds derived from the oxadiazole family have also been reported to exhibit anti-inflammatory and analgesic effects in animal models. These activities are often attributed to their ability to inhibit cyclooxygenase enzymes .

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving suitable precursors.

- Introduction of the Pyrimidine Moiety : Various synthetic routes can be employed to attach the pyrimidine ring.

- Sulfonation : The introduction of the sulfonamide group enhances biological activity and solubility.

Recent advancements in microwave-assisted synthesis techniques have improved yields and reduced reaction times .

Case Studies

Several studies have highlighted the biological activity of related compounds:

Scientific Research Applications

Biological Activities

Research has indicated that compounds containing oxadiazole rings exhibit a range of biological activities. The specific biological activities associated with 5-(1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole include:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial and fungal strains.

- Anticancer Properties : The oxadiazole ring is associated with anticancer activities, potentially through mechanisms involving apoptosis induction in cancer cells.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation in preclinical models.

- Antioxidant Activity : The compound may possess antioxidant properties that protect against oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have explored the applications and effects of compounds related to this compound:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives

Physicochemical and Analytical Data

- Compound 58 (): Exhibits HRMS (ESI) m/z 450.9369 (calc. 450.9359) and HPLC purity >99%, indicating precise synthetic control . Comparable data for the target compound would be critical for validating its structure and purity.

- Bis-oxadiazole (): Features an InChIKey (SRUHOEPRCQVRIC-UHFFFAOYSA-N), enabling structural verification and database referencing .

Q & A

What are the recommended synthetic routes for 5-(1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole, considering steric and electronic effects of the sulfonyl and fluorobenzyl groups?

Methodological Answer:

The synthesis of sulfur- and fluorine-containing heterocycles often involves sequential functionalization. For the sulfonylazetidine moiety, sulfonation of azetidine intermediates using 4-fluorobenzylsulfonyl chloride under anhydrous conditions is critical. Steric hindrance from the azetidine ring may require slow addition of sulfonating agents at 0–5°C to minimize side reactions . The oxadiazole core can be constructed via cyclization of thiosemicarbazide intermediates with pyrimidine-2-carbonyl chloride, using triethylamine as a base. Fluorine's electron-withdrawing nature may necessitate extended reaction times (12–16 hours) for complete cyclization .

How can reaction conditions be optimized to improve yields during the sulfonation of the azetidine intermediate?

Methodological Answer:

Optimization via Design of Experiments (DoE) is recommended. Key factors include temperature (−10°C to 25°C), stoichiometry (1.1–1.5 equivalents of sulfonating agent), and solvent polarity (dichloromethane vs. acetonitrile). A central composite design can identify interactions between variables. For example, lower temperatures (−5°C) with 1.3 equivalents of sulfonating agent in dichloromethane improved yields by 22% in analogous sulfonated heterocycles . Real-time monitoring via FT-IR for SO₂ symmetric stretching (1150–1200 cm⁻¹) ensures reaction completion .

How should researchers resolve contradictory NMR data (e.g., pyrimidinyl vs. oxadiazole proton shifts) in structural elucidation?

Methodological Answer:

Comparative analysis with structurally validated analogs is essential. For instance, pyrimidinyl protons typically resonate at δ 8.5–9.0 ppm in DMSO-d₆, while oxadiazole protons appear upfield (δ 7.8–8.2 ppm). Ambiguities can be resolved via 2D NMR (HSQC, HMBC) to correlate protons with adjacent carbons. In cases of overlapping signals, deuterated solvents with varying polarities (e.g., CDCl₃ vs. D₂O) may separate peaks. Conflicting data in similar compounds were resolved by X-ray crystallography, as demonstrated for fluorophenyl-triazole derivatives .

What in vitro models are suitable for evaluating the antimicrobial activity of this compound, given its structural similarity to pyrazole and isoxazole derivatives?

Methodological Answer:

Standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains are recommended, using ciprofloxacin as a positive control . For fungal targets (C. albicans ATCC 10231), broth microdilution assays with amphotericin B as a reference are advised. Structural analogs with sulfonyl and fluorobenzyl groups showed MIC values of 8–32 µg/mL against S. aureus, suggesting similar protocols apply here .

What methodologies assess the hydrolytic stability of the sulfonylazetidine moiety under physiological conditions?

Methodological Answer:

Stability studies in phosphate-buffered saline (PBS, pH 7.4) at 37°C over 24–72 hours, with LC-MS monitoring, are critical. For sulfonamides, degradation products (e.g., free azetidine or 4-fluorobenzylsulfonic acid) can be quantified via HPLC with UV detection at 254 nm. Analogous compounds showed <10% degradation at 48 hours when steric shielding around the sulfonyl group was present . Accelerated degradation studies at pH 2.0 (simulating gastric fluid) may further validate stability .

How can flow chemistry techniques be adapted for the continuous synthesis of this compound?

Methodological Answer:

A modular flow reactor with temperature-controlled zones (0–100°C) and inline quenching is ideal. For the sulfonation step, a residence time of 5–10 minutes at 10°C prevents exothermic side reactions. Subsequent cyclization can occur in a heated (80°C) coil reactor with a 30-minute residence time. Process Analytical Technology (PAT), such as inline FT-IR, enables real-time adjustment of flow rates. Similar flow-based syntheses of diazomethane derivatives achieved 85% yield optimization via DoE .

What computational strategies predict the binding affinity of this compound to bacterial enzyme targets (e.g., dihydrofolate reductase)?

Methodological Answer:

Molecular docking (AutoDock Vina) with homology-modeled DHFR structures (PDB: 1DHF) can identify key interactions. Focus on the sulfonyl group’s hydrogen bonding with Thr121 and the fluorobenzyl moiety’s hydrophobic packing against Phe31. MD simulations (AMBER) over 100 ns assess stability of the ligand-enzyme complex. Free energy calculations (MM-PBSA) refine binding affinity predictions. Pyrimidine-containing analogs showed ∆G values of −9.2 kcal/mol, correlating with experimental IC₅₀ data .

How do researchers address low solubility of this compound in aqueous media for biological assays?

Methodological Answer:

Co-solvent systems (e.g., 5% DMSO in PBS) or micellar formulations (e.g., 0.1% Tween-80) enhance solubility. For in-depth analysis, phase solubility studies with cyclodextrins (β-CD or HP-β-CD) quantify inclusion complex formation. Analogous oxadiazoles achieved 15 mM solubility using 10% HP-β-CD, validated by UV-Vis spectroscopy at λₘₐₓ 270 nm . Sonication (30 minutes at 40°C) and filtration (0.22 µm) ensure homogeneity before dosing.

What analytical techniques confirm the absence of genotoxic impurities (e.g., aryl sulfonic acids) in the final product?

Methodological Answer:

LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water) detects sulfonic acid impurities at ppm levels. For validation, spike recovery studies (80–120%) and LOQ (Limit of Quantitation) ≤ 0.1% are required. Residual solvents (e.g., dichloromethane) are quantified via GC-FID per ICH Q3C guidelines, as outlined in pharmacopeial assays .

How can researchers validate the metabolic stability of this compound in hepatic microsomal assays?

Methodological Answer:

Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Samples taken at 0, 15, 30, and 60 minutes are quenched with acetonitrile and analyzed via LC-MS. Intrinsic clearance (Clᵢₙₜ) is calculated using the half-life method. Fluorine’s metabolic resistance may prolong t₁/₂ (>60 minutes), as seen in fluorobenzyl-isoxazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.